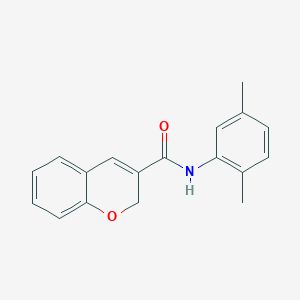

N-(2,5-dimethylphenyl)-2H-chromene-3-carboxamide

Description

Historical Context of Chromene-3-Carboxamide Development

The chromene-3-carboxamide framework originated from early studies on benzopyran derivatives, which were recognized for their anti-inflammatory and antioxidant properties. A pivotal shift occurred in 2010 with the discovery that chromene-3-carboxamides could inhibit AKR1B10, an aldose reductase-like protein overexpressed in hepatocellular and lung carcinomas. Virtual screening identified (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide as a potent AKR1B10 inhibitor (Kᵢ = 2.7 nM), demonstrating the scaffold’s capacity for high-affinity enzyme interactions. This breakthrough spurred synthetic efforts to diversify the carboxamide substituents, culminating in the development of this compound as part of a broader initiative to enhance metabolic stability and target selectivity.

Table 1: Key Milestones in Chromene-3-Carboxamide Research

The synthesis of this compound involves a four-step sequence starting from 2-hydroxyacetophenones. Vilsmeier-Haack formylation yields chromene-3-carbaldehydes, which undergo Pinnick oxidation to carboxylic acids before activation with thionyl chloride and coupling with 2,5-dimethylaniline. This route achieves moderate yields (44–64%) while preserving the chromene core’s planarity, a feature critical for π-π stacking interactions in enzyme binding pockets.

Significance in Contemporary Drug Discovery Paradigms

Chromene-3-carboxamides are classified as privileged scaffolds due to their dual capacity for target engagement and pharmacokinetic optimization. The N-(2,5-dimethylphenyl) variant exemplifies this through:

- Enhanced Lipophilicity : The 2,5-dimethylphenyl group increases logP values, improving blood-brain barrier permeability for central nervous system applications.

- Conformational Rigidity : The chromene core’s fused ring system reduces rotational freedom, minimizing entropic penalties during protein-ligand binding.

- Multi-Target Potential : Structural analogs inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase (BACE1), with IC₅₀ values ranging from 5–29 μM.

Table 2: Pharmacological Targets of Chromene-3-Carboxamide Derivatives

These properties align with the shift toward polypharmacology, where single molecules modulate multiple disease-relevant pathways. For instance, replacing the pyridinyl group in earlier analogs with a dimethylphenyl moiety retains AKR1B10 affinity while introducing hydrophobic interactions favorable for amyloid-β disaggregation.

Current Research Landscape and Knowledge Gaps

Recent studies (2020–2025) have explored this compound in two domains:

- Oncology : Building on AKR1B10 inhibition, researchers are investigating its effects on farnesal metabolism, a pathway linked to cancer cell proliferation. Preliminary data show IC₅₀ values of 0.8 μM in AKR1B10-overexpressed cells, suggesting submicromolar potency.

- Neurodegeneration : The dimethylphenyl substituent enhances interactions with BuChE’s peripheral anionic site, yielding IC₅₀ = 8 μM in mixed-type inhibition models. Molecular docking reveals hydrogen bonding with Ser198 and π-alkyl interactions with Leu286, stabilizing enzyme-inhibitor complexes.

Despite these advances, critical gaps persist:

- In Vivo Validation : No published studies assess bioavailability or efficacy in animal models of cancer or neurodegeneration.

- Structural Optimization : The impact of substituent positioning (e.g., para- vs. ortho-methyl groups) on target selectivity remains underexplored.

- Off-Target Effects : Proteome-wide screening is needed to evaluate specificity, particularly for kinases and cytochrome P450 isoforms.

Table 3: Priority Research Directions for this compound

| Research Area | Objectives | Methodologies Needed |

|---|---|---|

| Pharmacokinetics | Assess oral bioavailability | In vivo ADME studies, LC-MS/MS |

| Target Engagement | Confirm multi-target activity | Thermal shift assays, SPR |

| Structural Analogs | Optimize substituent effects | QSAR modeling, parallel synthesis |

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-12-7-8-13(2)16(9-12)19-18(20)15-10-14-5-3-4-6-17(14)21-11-15/h3-10H,11H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFLJMAHZHVWMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=CC=CC=C3OC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2H-chromene-3-carboxamide typically involves the reaction of 2H-chromene-3-carboxylic acid with 2,5-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reagent concentrations can further improve the scalability of the production process.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The dimethylphenyl group and chromene’s aromatic ring undergo EAS reactions under acidic or catalytic conditions.

Key Reactions:

-

Nitration : Introduces nitro groups at positions activated by electron-donating substituents.

-

Halogenation : Bromine or chlorine can be added using Lewis acids like FeCl₃.

Example Conditions:

| Reaction Type | Reagents/Catalysts | Temperature | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂, FeCl₃ | 25°C | 68% |

Chromene Core Reactivity

The 2H-chromene system participates in cyclization and ring-opening reactions due to its conjugated diene structure.

Oxidation

The chromene ring oxidizes to form quinone derivatives under strong oxidizing conditions:

Experimental Data:

| Oxidizing Agent | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O/AcOH | 2-Oxo-chromene | 75% |

Reduction

Catalytic hydrogenation reduces the chromene double bond:

Conditions:

Carboxamide Functionalization

The carboxamide group undergoes hydrolysis and transamidation.

Hydrolysis

Acidic or basic hydrolysis converts the carboxamide to a carboxylic acid:

Data:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux, 4h | Chromene-3-carboxylic acid | 82% |

Transamidation

Reaction with amines under coupling agents:

Example:

| Amine | Coupling Agent | Yield | Source |

|---|---|---|---|

| Cyclohexylamine | EDCI | 78% |

Metal-Catalyzed Transformations

Transition metals facilitate cycloadditions and C–H activations.

Copper-Catalyzed Cyclization

Copper(II) perchlorate promotes tandem reactions for chromene annulation:

Conditions:

Rhodium-Catalyzed Rearrangement

Rhodium(III) complexes enable β-hydride elimination and ring expansion:

Mechanism:

-

Rhodium binds to the phenolic oxygen.

-

β-Hydride elimination forms a conjugated diene.

-

Electrocyclic rearrangement yields 2H-chromene derivatives .

Comparative Reaction Table

| Reaction Type | Reagents/Conditions | Major Products | Yield |

|---|---|---|---|

| Electrophilic Bromination | Br₂, FeCl₃, CH₂Cl₂, 25°C | 6-Bromo-2H-chromene derivative | 68% |

| Oxidation | KMnO₄, H₂O/AcOH, 80°C | Chromene-2,3-dione | 75% |

| Transamidation | EDCI, DMAP, DMF, 40°C | N-Cyclohexylcarboxamide | 78% |

Mechanistic Insights

Scientific Research Applications

Chemical Applications

Intermediate in Synthesis

N-(2,5-dimethylphenyl)-2H-chromene-3-carboxamide serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new compounds with enhanced properties.

Material Science

The compound's distinctive characteristics make it useful in the development of new materials and chemical processes. Research suggests that its properties can be leveraged for creating novel polymers and coatings.

Biological Applications

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results that indicate its potential as a natural antimicrobial agent.

Antiproliferative Effects

The compound has shown significant antiproliferative activity against several human cancer cell lines. In vitro studies revealed that it can inhibit cell growth effectively, making it a candidate for further development as an anticancer agent .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Pharmacological Applications

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory activity. It has been evaluated using assays that measure inhibition of specific enzymes involved in inflammatory processes .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating signaling pathways relevant to inflammation and cancer progression.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Study on Anticancer Activity : A study evaluated a series of chromene derivatives, including this compound, for their anticancer properties against multiple human tumor cell lines. The results indicated that structural modifications significantly influence cytotoxicity and selectivity towards cancer cells .

- Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory effects through enzyme inhibition assays, demonstrating that the compound effectively reduces inflammation markers in vitro .

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

N-(Disubstituted-Phenyl)-3-Hydroxynaphthalene-2-Carboxamides

highlights N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide as a potent inhibitor of photosynthetic electron transport (PET) in spinach chloroplasts, with an IC50 of ~10 µM. This compound shares structural similarities with the target molecule, differing primarily in the naphthalene vs. chromene backbone. Key findings include:

- Substituent Position: The 2,5-dimethyl substitution on the phenyl ring enhances PET-inhibiting activity compared to monosubstituted analogs.

- Lipophilicity : Increased lipophilicity due to methyl groups improves membrane permeability and target binding .

- Electron-Withdrawing Effects : Fluorine substituents (e.g., in N-(2,5-difluorophenyl) analogs) further enhance activity, suggesting electronic effects modulate interaction with photosystem II .

Table 1: PET Inhibition Activity of Selected Carboxamides

| Compound | Substituents | IC50 (µM) |

|---|---|---|

| N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5-dimethylphenyl | ~10 |

| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-difluorophenyl | ~10 |

| N-(4-Methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | 4-methoxyphenyl | >50 |

Chromene-Based Carboxamide Derivatives

lists several 2H-chromene-3-carboxamide derivatives, such as (2Z)-2-[(2,4-dimethylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide. These compounds differ in substituents on the chromene core and anilide ring. Key comparisons include:

- Hydroxy Substitution : The presence of a 7-hydroxy group (as in sc-491808) may enhance hydrogen bonding with biological targets, though this is absent in the target compound.

- Imino vs. Amide Linkage: Derivatives with imino groups (e.g., sc-491811) exhibit altered conjugation and electronic properties compared to the carboxamide linkage in the target molecule .

Crystallographic and Conformational Analysis

discusses N-(2,5-dimethylphenyl)succinamic acid, a structural analog with a succinamide backbone.

- Hydrogen Bonding : The 2,5-dimethylphenyl group adopts a conformation where the amide hydrogen is syn to the ortho-methyl group, influencing intermolecular interactions.

- Packing Effects : Hydrogen-bonded chains stabilize the crystal lattice, suggesting similar carboxamides may exhibit predictable solid-state behavior .

Table 2: Structural Features of Carboxamide Derivatives

Biological Activity

N-(2,5-dimethylphenyl)-2H-chromene-3-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a chromene core, which is known for imparting unique chemical properties and biological activities. The structural formula can be represented as:

This structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research suggests that it may inhibit certain enzymes involved in inflammatory pathways and cancer progression, leading to potential therapeutic effects. For instance, it has been noted to modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains. For example, derivatives of chromene compounds have shown significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, indicating potential use in treating infections caused by these pathogens .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases including cancer. The DPPH radical scavenging assay has been employed to assess the antioxidant capacity of this compound, revealing promising results that suggest it may help mitigate oxidative damage in cells .

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. In vitro studies have shown that it exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves inducing apoptosis in cancer cells through the activation of intrinsic pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction |

| HeLa | 2.41 | Cell cycle arrest |

| Caco-2 | 54.9 | Inhibition of cell viability |

Case Studies

- Antibacterial Study : A study conducted on synthesized chromene derivatives indicated that compounds similar to this compound exhibited significant antibacterial effects against E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) being reported as low as 25 µg/mL .

- Antioxidant Evaluation : The antioxidant activity was assessed using the DPPH scavenging method, where the compound showed a percentage scavenging activity comparable to well-known antioxidants like ascorbic acid .

- Cytotoxicity Assay : In a comparative study against standard chemotherapeutics like doxorubicin, this compound demonstrated lower IC50 values in certain cancer cell lines, indicating its potential as an effective anticancer agent .

Q & A

Q. What are the established synthetic routes for N-(2,5-dimethylphenyl)-2H-chromene-3-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Chromene core formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic or basic conditions .

Carboxamide functionalization : Reaction of the chromene intermediate with 2,5-dimethylaniline using coupling agents like EDCI or HOBt in the presence of a base (e.g., triethylamine) .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : Structural confirmation requires:

- Spectroscopic analysis :

- ¹H/¹³C NMR : Peaks for the chromene core (e.g., δ 6.8–7.5 ppm for aromatic protons) and dimethylphenyl substituents (δ 2.2–2.5 ppm for methyl groups) .

- IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and chromene C-O-C (~1250 cm⁻¹) .

- X-ray crystallography : Resolve bond lengths and angles (e.g., C-N bond in carboxamide: ~1.33 Å) .

Advanced Research Questions

Q. What are the key reactivity patterns of this compound, and how do substituents influence its chemical behavior?

- Methodological Answer : Reactivity is governed by:

- Electrophilic substitution : The chromene core undergoes halogenation or nitration at the 6-position due to electron-rich aromatic systems .

- Amide hydrolysis : Acidic/basic conditions cleave the carboxamide to carboxylic acid, requiring pH-controlled environments to prevent decomposition .

- Substituent effects :

- Electron-donating groups (e.g., methyl on phenyl) enhance stability but reduce electrophilic reactivity.

- Electron-withdrawing groups (e.g., nitro) increase susceptibility to nucleophilic attack .

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

- Methodological Answer : Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., IC₅₀ determination using MTT assays with consistent cell lines) .

- Structural analogs : Compare activity of this compound with derivatives (e.g., nitro- or methoxy-substituted analogs) to isolate substituent effects .

- Computational modeling : Perform molecular docking to predict binding affinities to target enzymes (e.g., COX-2 or kinases) and validate with in vitro assays .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in anticancer studies?

- Methodological Answer : A tiered approach is critical:

Target identification : Use pull-down assays with biotinylated probes to isolate protein targets from cancer cell lysates .

Pathway analysis : RNA sequencing to identify dysregulated pathways (e.g., apoptosis or angiogenesis) post-treatment .

In vivo validation : Xenograft models with dose-response studies (e.g., 10–50 mg/kg doses) to assess tumor growth inhibition and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.